BE“GHE Foundational & Exploratory

Check Availability & Pricing

Structural analysis of NCB-0846 binding to TNIK

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NCB-0846

cat. No.: B609491

An In-depth Technical Guide to the Structural Analysis of NCB-0846 Binding to TNIK
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional
analysis of the binding of NCB-0846, a potent and orally available small-molecule inhibitor, to
Traf2- and NCK-interacting kinase (TNIK). TNIK is a critical regulatory component of the
canonical Wnt/B-catenin signaling pathway, which is frequently dysregulated in various
cancers, particularly colorectal cancer.[1][2][3][4][5][6] Understanding the precise mechanism of
NCB-0846's interaction with TNIK is paramount for the development of targeted cancer
therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity
and structural determination of NCB-0846.

Table 1: In Vitro Inhibitory Activity of NCB-0846
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Target Assay Type Parameter Value Reference
Cell-free kinase

TNIK IC50 21 nM [11[7181I9]
assay
Kinase inhibition % Inhibition @

FLT3 >80% [718]
assay 0.1 uMm
Kinase inhibition % Inhibition @

JAK3 >80% [71[8]
assay 0.1 uM
Kinase inhibition % Inhibition @

PDGFRa >80% [718]
assay 0.1 uM
Kinase inhibition % Inhibition @

TRKA >80% [718]
assay 0.1 uM
Kinase inhibition % Inhibition @

CDK2/CycA2 >80% [718]
assay 0.1 uM
Kinase inhibition % Inhibition @

HGK >80% [7]
assay 0.1 uM
In vitro Concentration for

TCF4 )

] phosphorylation complete 3uM [718]

Phosphorylation o

assay inhibition

Table 2: Crystallographic Data for NCB-0846-TNIK Complex
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Parameter Value Reference
PDB ID 5D7A [10][11]
Resolution 2.90 A [11]
R-Value Work 0.184 [11]
R-Value Free 0.239 [11]
Method X-RAY DIFFRACTION [11]
Organism Homo sapiens [11]

) Baculovirus expression vector
Expression System [11]
pFastBacl-HM

Experimental Protocols

This section details the methodologies for key experiments involved in the structural and
functional characterization of NCB-0846.

Kinase Inhibition Assay

The inhibitory activity of NCB-0846 against TNIK and other kinases was determined using a
cell-free kinase assay. A kinase-focused compound library was initially screened to identify lead
compounds.[1] For the IC50 determination of NCB-0846, a recombinant human TNIK protein
was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by
the addition of ATP, and the phosphorylation of a substrate peptide was measured. The
concentration of NCB-0846 that resulted in a 50% reduction in kinase activity was determined
as the IC50 value.[1][7][8][9]

X-ray Crystallography

To elucidate the structural basis of TNIK inhibition by NCB-0846, the co-crystal structure of the
TNIK kinase domain in complex with NCB-0846 was determined.[1][2]

o Protein Expression and Purification: The kinase domain of human TNIK was expressed
using a baculovirus expression system.[11] The recombinant protein was then purified to
homogeneity using standard chromatographic techniques.
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Crystallization: The purified TNIK kinase domain was co-crystallized with NCB-0846.

Data Collection and Structure Determination: X-ray diffraction data were collected from the
co-crystals.[11] The structure was solved by molecular replacement and refined to a
resolution of 2.90 A.[11] The final coordinates and structure factors were deposited in the
Protein Data Bank (PDB) with the accession code 5D7A.[10][11]

Cell-Based Assays

TCF/LEF Transcriptional Activity Assay: HEK293, HCT116, and DLD-1 cells were treated
with Wnt3a to stimulate the Wnt pathway in the presence of varying concentrations of NCB-
0846.[7] The transcriptional activity of the TCF/LEF reporter was measured to assess the
inhibitory effect of NCB-0846 on the Wnt signaling pathway.[7]

Immunoblotting: To assess the effect of NCB-0846 on protein expression and
phosphorylation, HCT116 cells were treated with the compound.[12] Cell lysates were then
subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated TNIK,
total TNIK, AXIN2, cMYC, and other target proteins were detected using specific antibodies.
[71[12]

Cell Viability and Apoptosis Assays: The anti-proliferative effects of NCB-0846 were
evaluated using cell viability assays such as the CCK-8 assay in cell lines like MCF-7.[13]
Apoptosis induction was assessed by observing morphological changes using Acridine
Orange/Propidium lodide (AO/PI) staining and by detecting the cleavage of poly (ADP-
ribose) polymerase 1 (PARP-1).[13][14]

Visualizations
TNIK Signaling Pathway and NCB-0846 Inhibition
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Caption: The Wnt/p3-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for Structural Analysis
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Caption: Workflow for the X-ray crystallographic analysis of the TNIK-NCB-0846 complex.

Mechanism of Action: NCB-0846 Binding to TNIK
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Caption: Logical flow of NCB-0846's mechanism of action through binding to the inactive
conformation of TNIK.

Core Findings and Significance

The structural analysis of the NCB-0846-TNIK complex reveals that NCB-0846 binds to the
ATP-binding pocket of TNIK in a unique manner that stabilizes the kinase in an inactive
conformation.[1][2][8][14] This binding mode is crucial for its potent inhibitory effect on the Wnt
signaling pathway.[1][2] The quinazoline scaffold of NCB-0846 forms key hydrogen bonds with
the hinge region of TNIK, specifically with the backbone of Cys108.[9] This interaction prevents
the conformational changes required for kinase activation, thereby blocking the
autophosphorylation of TNIK and the subsequent phosphorylation of its downstream target,
TCF4.[7][12]

The stereospecificity of this interaction is highlighted by the fact that the diastereomer of NCB-
0846, NCB-0970, shows significantly reduced inhibitory activity.[9] This underscores the
importance of the precise three-dimensional arrangement of the inhibitor within the binding
pocket for achieving potent and selective inhibition.

In conclusion, the detailed structural and functional data for the interaction of NCB-0846 with
TNIK provide a solid foundation for the rational design of next-generation TNIK inhibitors with
improved efficacy and selectivity. This knowledge is invaluable for the ongoing efforts to
develop novel therapeutics for Wnt-driven cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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